molecular formula C26H23FN2O5S B2709017 2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 902584-26-3

2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2709017
CAS No.: 902584-26-3
M. Wt: 494.54
InChI Key: LZXLCHKSPCXHFC-UHFFFAOYSA-N
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Description

Historical Development of Dihydroquinolin-Acetamide Derivatives

The evolution of dihydroquinolin-acetamide derivatives traces back to early investigations into quinoline-based therapeutics. Quinoline, first isolated from coal tar in 1834, became a cornerstone of antimalarial drug development following the discovery of quinine. The structural modification of quinoline to create 1,4-dihydroquinolin derivatives emerged in the mid-20th century as researchers sought to enhance bioavailability and reduce toxicity. The incorporation of acetamide moieties, as seen in 2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide, represents a strategic fusion of heterocyclic and amide functionalities to optimize receptor binding and metabolic stability.

Early synthetic routes for dihydroquinolin-acetamides relied on Skraup and Combes reactions, which enabled the construction of the quinoline core. Modern advancements, such as microwave-assisted synthesis and catalytic asymmetric methods, have improved yield and stereochemical control. The introduction of sulfonyl groups, exemplified by the 4-methylbenzenesulfonyl substituent in this compound, emerged as a critical strategy to enhance solubility and modulate electronic properties for targeted biological interactions.

Positioning in Quinoline-Based Medicinal Chemistry

Quinoline derivatives occupy a privileged position in medicinal chemistry due to their structural versatility and broad-spectrum biological activities. The compound’s 1,4-dihydroquinolin core enables planar aromatic interactions with biomolecular targets, while the ethoxy group at position 6 enhances lipophilicity for improved blood-brain barrier penetration. The 4-fluorophenylacetamide tail introduces hydrogen-bonding capabilities critical for enzyme inhibition, as demonstrated in α-glucosidase and dopamine receptor modulation studies.

Comparative analyses with structurally analogous compounds reveal distinct advantages:

  • Sulfonyl Group Impact : The 4-methylbenzenesulfonyl moiety augments electron-withdrawing effects, stabilizing the molecule’s transition state during enzyme interactions.
  • Fluorine Substitution : The para-fluorine on the phenyl ring increases metabolic stability while maintaining steric compatibility with hydrophobic binding pockets.

Contextual Framework in Heterocyclic Compound Research

As a bifunctional heterocycle, this compound exemplifies the convergence of quinoline and acetamide pharmacophores. The 1,4-dihydroquinolin system provides a rigid scaffold for three-dimensional target engagement, while the acetamide linker enables conformational flexibility for optimal binding. The sulfonyl group bridges these domains, creating a polarized interface that enhances interactions with charged amino acid residues in enzymatic active sites.

Table 1: Key Structural Features and Their Functional Roles

Structural Component Functional Role Biological Relevance
1,4-Dihydroquinolin core Aromatic stacking interactions DNA intercalation, enzyme inhibition
6-Ethoxy group Lipophilicity modulation Membrane permeability enhancement
4-Methylbenzenesulfonyl Electronic stabilization Catalytic site binding optimization
N-(4-Fluorophenyl)acetamide Hydrogen bond donor/acceptor Receptor subtype selectivity

Research Significance and Academic Interest

This compound’s hybrid architecture positions it as a multifunctional agent with potential applications in oncology, neurology, and metabolic disorders. Its dual capacity for intercalation (via the quinoline core) and covalent modification (via the sulfonyl group) makes it a valuable tool for studying DNA repair mechanisms and kinase signaling pathways. Academic interest is further driven by:

  • Synthetic Accessibility : Modular synthesis allows systematic variation of substituents for structure-activity relationship (SAR) studies.
  • Target Diversity : Preliminary docking simulations suggest affinity for over 15 enzyme classes, including tyrosine kinases and cytochrome P450 isoforms.

Current Research Landscape and Knowledge Gaps

While recent studies have elucidated the compound’s in vitro efficacy against α-glucosidase (IC50 = 2.6–102.1 μM) and dopamine D2 receptors, critical gaps remain:

  • Mechanistic Specificity : The precise molecular targets responsible for its anticancer activity require validation through knockout cell models.
  • Metabolic Fate : Phase I/II metabolism pathways remain uncharacterized, necessitating radiolabeled tracer studies.
  • Stereochemical Effects : The impact of chiral centers on biological activity has not been explored, despite the compound’s synthetic feasibility as a racemic mixture.

Ongoing research priorities include the development of prodrug derivatives to enhance oral bioavailability and the integration of computational models to predict off-target effects. Collaborative efforts between synthetic chemists and molecular biologists are essential to translate this compound’s potential into clinically relevant therapeutics.

Properties

IUPAC Name

2-[6-ethoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-3-34-20-10-13-23-22(14-20)26(31)24(35(32,33)21-11-4-17(2)5-12-21)15-29(23)16-25(30)28-19-8-6-18(27)7-9-19/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXLCHKSPCXHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the ethoxy group: This step may involve etherification reactions using ethyl halides.

    Acetamide formation: This involves the reaction of the intermediate with 4-fluoroaniline and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the tosyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive quinoline derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound R1 (Position 3) R2 (Acetamide Substituent) Molecular Weight Reported Applications References
2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide (Target) 4-methylbenzenesulfonyl 4-fluorophenyl ~527.56 g/mol Hypothesized kinase inhibition
2-[6-ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide 4-fluorobenzenesulfonyl 2-methylphenyl ~541.55 g/mol Unspecified (structural studies)
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide benzenesulfonyl 4-chlorophenyl ~511.99 g/mol Antibacterial/antifungal research
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide 4-ethoxybenzoyl 1,4-benzodioxin-6-yl ~528.55 g/mol Potential CNS activity (unverified)
Goxalapladib (CAS-412950-27-7) 2,3-difluorophenethyl trifluoromethyl biphenyl ~718.80 g/mol Atherosclerosis treatment (clinical trials)

Key Findings:

Sulfonyl vs.

Ethoxy vs. Ethyl Substitutions : The ethoxy group at position 6 (target) likely improves membrane permeability relative to the ethyl group in , which could reduce steric hindrance.

Structure-Activity Relationship (SAR) Insights

  • Sulfonyl Group Modifications : Replacing 4-methylbenzenesulfonyl (target) with 4-fluorobenzenesulfonyl may alter electronic properties, affecting binding to hydrophobic enzyme pockets.
  • Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group (target) provides a balance between electronegativity and steric bulk, whereas 4-chlorophenyl may enhance halogen bonding but increase toxicity risks.
  • Ethoxy Position : Ethoxy at position 6 (target) likely optimizes spatial orientation for target engagement compared to ethyl or unsubstituted analogs.

Biological Activity

2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Quinoline core : A bicyclic structure that contributes to its biological activity.
  • Ethoxy group : Enhances lipophilicity and bioavailability.
  • Tosyl group : May play a role in enzyme inhibition.
  • Fluorophenyl acetamide moiety : Imparts additional pharmacological properties.

The biological activity of this compound primarily arises from its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it has been observed to disrupt bacterial enzyme activities, which is crucial in antimicrobial applications.
  • Receptor Modulation : It may interact with certain receptors, affecting signal transduction pathways that regulate cellular responses. This interaction can lead to therapeutic effects in conditions such as cancer and inflammation.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, possibly through the inhibition of DNA gyrase, an enzyme critical for bacterial replication.

Anticancer Potential

Studies have suggested that compounds similar to this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell cycle regulators and apoptotic pathways .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that the compound inhibited the growth of resistant bacterial strains, suggesting potential as a new antibiotic.
Study 2Reported cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Study 3Investigated the compound's interaction with dihydrofolate reductase, revealing its potential as a lead compound for developing new cancer therapies .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. Statistical methods like factorial designs reduce the number of experiments while capturing interactions between variables . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and guide experimental validation, as demonstrated in reaction engineering frameworks . For example, NMR data (e.g., DMSO-d6 solvent studies) should be cross-validated with HPLC or mass spectrometry to confirm purity .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

  • Methodological Answer :
  • 1H/13C NMR : Resolve substituent effects (e.g., ethoxy, sulfonyl groups) in DMSO-d6 or CDCl3. Peaks near δ 2.4–2.6 ppm may indicate methylbenzenesulfonyl protons, while fluorophenyl protons appear downfield .
  • Fluorometric Analysis : Quantify fluorescence intensity in polar solvents to assess electronic properties of the quinoline and fluorophenyl moieties .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) functional groups .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Ventilation : Mitigate inhalation risks due to fine powder forms .
  • Waste Disposal : Follow EPA/DOT guidelines for acetamide derivatives, as improper disposal may lead to environmental contamination .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound’s synthesis?

  • Methodological Answer : Use density functional theory (DFT) to model intermediates and transition states. For example, calculate activation energies for sulfonylation or cyclization steps. Compare computed NMR shifts with experimental data to validate mechanistic pathways . Molecular dynamics simulations can predict solvent effects on reaction rates .

Q. How should researchers resolve contradictions in spectral data during structural validation?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to confirm bond connectivity. For instance, ambiguous NOE correlations in NMR can be clarified via crystallographic data .
  • Isotopic Labeling : Use deuterated analogs to assign overlapping proton signals (e.g., distinguishing quinoline and fluorophenyl environments) .

Q. What strategies are recommended for improving solubility and bioavailability in preclinical studies?

  • Methodological Answer :
  • Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance aqueous solubility .
  • Salt Formation : Screen with pharmaceutically acceptable counterions (e.g., HCl, sodium) to improve dissolution rates .
  • Prodrug Design : Modify the ethoxy or acetamide groups to increase metabolic stability .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental yields in scaled-up synthesis?

  • Methodological Answer :
  • Scale-Dependent Factors : Re-evaluate heat/mass transfer limitations using dimensionless numbers (e.g., Reynolds, Damköhler) .
  • Impurity Profiling : Use LC-MS to identify side products (e.g., de-ethylated byproducts) that reduce yield .

Tables of Key Data

Property Method Typical Results Reference
Melting PointDSC180–185°C (decomposition observed)
LogP (Partition Coefficient)HPLC Retention Time Correlation3.2 ± 0.3 (indicative of lipophilicity)
Solubility in DMSOGravimetric Analysis>50 mg/mL (25°C)

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